molecular formula C10H9F2NO2S B2382689 (4R)-2-(2,5-Difluorophenyl)thiazolidine-4-carboxylic acid CAS No. 1214172-96-9

(4R)-2-(2,5-Difluorophenyl)thiazolidine-4-carboxylic acid

Cat. No. B2382689
CAS RN: 1214172-96-9
M. Wt: 245.24
InChI Key: MYTWAZGPELUBSV-UHFFFAOYSA-N
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Description

(4R)-2-(2,5-Difluorophenyl)thiazolidine-4-carboxylic acid, also known as DFTC, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

(4R)-2-(2,5-Difluorophenyl)thiazolidine-4-carboxylic acid has been studied for its potential applications in various scientific research fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and diabetes. In biochemistry, it has been used as a tool for studying protein-ligand interactions. In pharmacology, it has been studied for its potential as a modulator of various biological pathways.

Mechanism of Action

The mechanism of action of (4R)-2-(2,5-Difluorophenyl)thiazolidine-4-carboxylic acid is not fully understood. However, it is believed to work by binding to specific proteins and modulating their activity. This can lead to changes in various biochemical pathways and physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and reduce blood glucose levels in diabetic animal models. It has also been shown to modulate the activity of various enzymes and receptors involved in biological pathways such as inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4R)-2-(2,5-Difluorophenyl)thiazolidine-4-carboxylic acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of (4R)-2-(2,5-Difluorophenyl)thiazolidine-4-carboxylic acid. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, it could be used as a tool for studying protein-ligand interactions and modulating various biological pathways.

Synthesis Methods

The synthesis of (4R)-2-(2,5-Difluorophenyl)thiazolidine-4-carboxylic acid involves the reaction of 2,5-difluorobenzene with thiazolidine-4-carboxylic acid in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.

properties

IUPAC Name

2-(2,5-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO2S/c11-5-1-2-7(12)6(3-5)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTWAZGPELUBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=C(C=CC(=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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